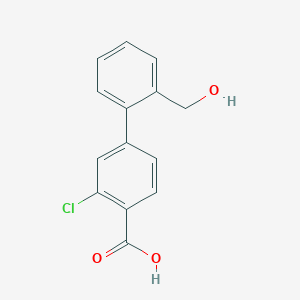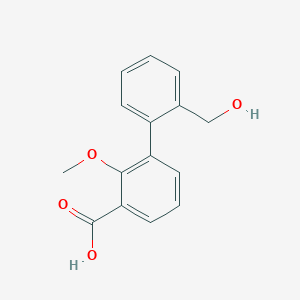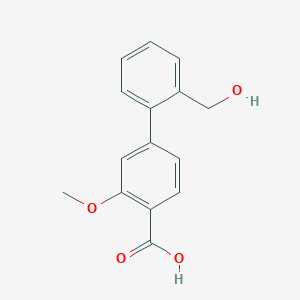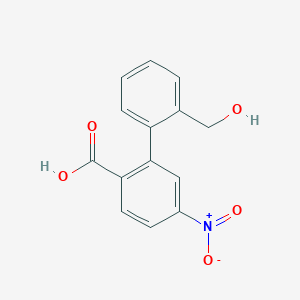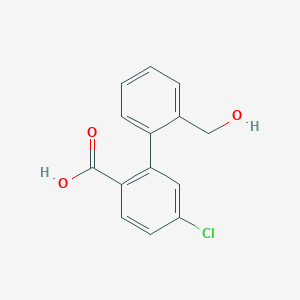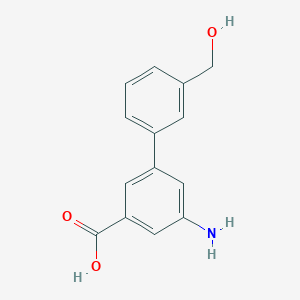
2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% (HMBA-95) is a synthetic organic compound used in a variety of scientific applications. HMBA-95 is a white solid with a melting point of 161°C and is soluble in water, alcohol, and other organic solvents. It is a derivative of benzoic acid and is used as a building block for organic synthesis. It is also used as a reagent for various biochemical and physiological experiments.
Applications De Recherche Scientifique
2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block for the synthesis of other organic compounds. It is also used in biochemical and physiological experiments, such as enzyme assays and cell culture experiments. Additionally, 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% is used in the synthesis of pharmaceuticals, cosmetics, and agricultural chemicals.
Mécanisme D'action
2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% acts as a substrate for various enzymes, and it is believed to be involved in the regulation of gene expression. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. It is also believed to be involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a wide range of solubility in different solvents. However, 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% can be toxic if ingested and should be handled with care.
Orientations Futures
Future research on 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% should focus on its potential use in the development of new therapeutic agents. Additionally, further research should be conducted to determine the mechanism of action of 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% and its effects on various biochemical and physiological processes. Additionally, further research should be conducted to explore the potential use of 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% in the synthesis of new organic compounds. Finally, further research should be conducted to explore the potential use of 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% in the development of new agricultural chemicals and cosmetics.
Méthodes De Synthèse
2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid, 95% can be synthesized by the reaction of 2-methylbenzoic acid with 3-hydroxymethylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100°C for 2 hours. The product is then purified by recrystallization from ethanol or other suitable organic solvent.
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-6-13(14(7-10)15(17)18)12-4-2-3-11(8-12)9-16/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTIMMNDZMLOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689068 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-29-8 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




